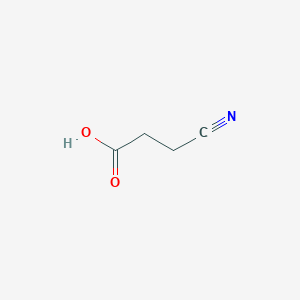![molecular formula C10H10O4 B096903 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acide acétique CAS No. 17253-11-1](/img/structure/B96903.png)
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acide acétique
Vue d'ensemble
Description
1,4-Benzodioxan-6-ylacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzodioxan-6-ylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Benzodioxan-6-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxan-6-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Le composé a été utilisé dans la synthèse de dérivés de N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide qui se sont avérés être des agents antibactériens puissants . Ces dérivés ont été synthétisés en faisant réagir la 2,3-dihydro-1,4-benzodioxin-6-amine avec le chlorure de benzènesulfonyle .
Inhibiteurs enzymatiques
Les mêmes dérivés mentionnés ci-dessus ont également montré une activité inhibitrice modérée contre l'enzyme lipoxygenase . Cette enzyme joue un rôle clé dans le métabolisme des acides gras et leur conversion en médiateurs lipidiques bioactifs.
Inhibiteurs des protéases
Les sulfonamides, qui peuvent être synthétisés à partir de ce composé, sont connus pour être des inhibiteurs des protéases . Les protéases sont des enzymes qui décomposent les protéines et les peptides, et leur inhibition peut avoir diverses applications thérapeutiques.
Inhibiteurs de l'anhydrase carbonique
Les sulfonamides sont également des inhibiteurs de l'anhydrase carbonique , une enzyme qui joue un rôle crucial dans le maintien du pH et de l'équilibre hydrique dans l'organisme. L'inhibition de cette enzyme peut être utile dans le traitement de pathologies comme le glaucome, l'épilepsie et l'ostéoporose .
Propriétés anticancéreuses
Certains dérivés de sulfonamide se sont avérés présenter des propriétés anticancéreuses . Ils atteignent cet effet en perturbant le cycle cellulaire en phase G1 et en agissant comme des inhibiteurs de la désacétylase des histones (HDAC), ce qui arrête la croissance des cellules tumorales .
Synthèse organique
Les sulfonamides peuvent également être utilisés dans des réactions de synthèse organique pour produire des dendrimères . Les dendrimères sont des macromolécules hautement ramifiées en forme d'étoile, de dimensions nanométriques.
Ligands pour catalyseurs
Les sulfonamides peuvent agir comme des ligands pour catalyseurs de réactions asymétriques<a aria-label="1: ligands for catalysts" data-citationid="852c9a70-b1e8-c07e-1d63-4bdb8b04d1cf-41" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.
Mécanisme D'action
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17253-11-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B96823.png)


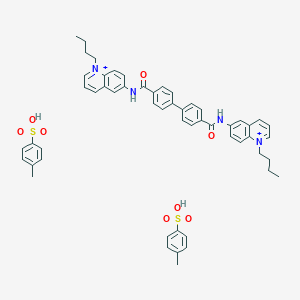

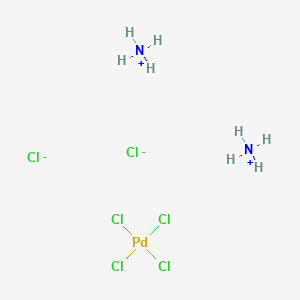
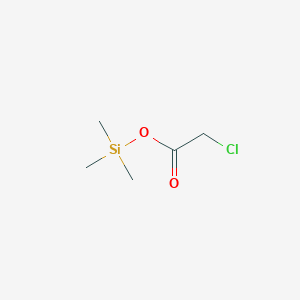



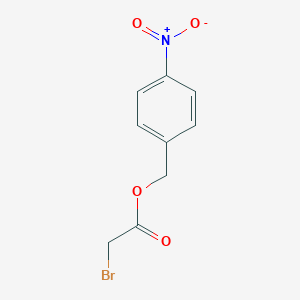

![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)
